2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1436867-18-3

Cat. No.: VC2856035

Molecular Formula: C14H21BO4S

Molecular Weight: 296.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1436867-18-3 |

|---|---|

| Molecular Formula | C14H21BO4S |

| Molecular Weight | 296.2 g/mol |

| IUPAC Name | 2-(4-ethylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H21BO4S/c1-6-20(16,17)12-9-7-11(8-10-12)15-18-13(2,3)14(4,5)19-15/h7-10H,6H2,1-5H3 |

| Standard InChI Key | QYCRDNHZAFCMDC-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)CC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)CC |

Introduction

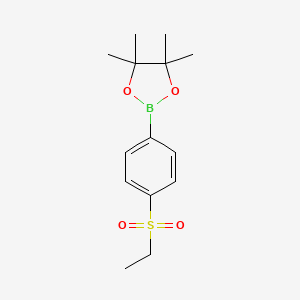

Chemical Identity and Structure

2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the class of arylboronic acid pinacol esters functionalized with a sulfonyl group. The compound features a phenyl ring substituted with an ethylsulfonyl group at the para position, while the boronic acid moiety is protected as a pinacol ester, forming a dioxaborolane ring system. This structural arrangement provides stability to the boron center while maintaining its reactivity for subsequent transformations. The molecular architecture combines the electron-withdrawing properties of the sulfonyl group with the electrophilicity of the boron center, creating a reagent with unique reactivity patterns.

The compound is identified by several key parameters that facilitate its recognition in chemical databases and literature. Its CAS registry number is 1436867-18-3, while its molecular formula is C14H21BO4S, corresponding to a molecular weight of 296.2 g/mol. These identifiers are essential for researchers seeking to locate this compound in chemical databases or procure it from commercial sources.

Nomenclature and Identifiers

The compound is known by several synonyms in the chemical literature, reflecting different naming conventions and structural emphases. These synonyms include:

-

2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

2-(4-ethylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

2-[4-(ETHANESULFONYL)PHENYL]-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

For precise identification in chemical databases and scientific communication, the compound is assigned several standardized identifiers:

| Identifier Type | Value |

|---|---|

| CAS Number | 1436867-18-3 |

| PubChem CID | 71305568 |

| IUPAC Name | 2-(4-ethylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Molecular Formula | C14H21BO4S |

| Molecular Weight | 296.2 g/mol |

| InChI | InChI=1S/C14H21BO4S/c1-6-20(16,17)12-9-7-11(8-10-12)15-18-13(2,3)14(4,5)19-15/h7-10H,6H2,1-5H3 |

| InChIKey | QYCRDNHZAFCMDC-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)CC |

This comprehensive set of identifiers ensures unambiguous identification of the compound across different chemical databases and research publications.

Physical and Chemical Properties

2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exists as a white solid at room temperature, with physical properties that reflect its molecular structure and functional groups. The compound's stability is enhanced by the pinacol protection of the boronic acid, which prevents unwanted side reactions and degradation. This stability allows for convenient handling and storage under standard laboratory conditions. The presence of the ethylsulfonyl group imparts specific solubility characteristics, generally making the compound soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile, but less soluble in highly nonpolar solvents like hexane.

The chemical behavior of this compound is dominated by the reactivity of the boron center, which acts as a Lewis acid and can participate in transmetalation reactions. The ethylsulfonyl group, being electron-withdrawing, influences the electronic distribution within the phenyl ring, consequently affecting the reactivity of the boron center. This electronic perturbation can be advantageous in certain synthetic applications, particularly when electronic tuning of the arylboronic ester is desired.

Structural Features

The compound features several structural elements that define its chemical behavior:

-

A dioxaborolane ring formed by the complexation of the boronic acid with pinacol

-

Four methyl substituents on the dioxaborolane ring that provide steric protection

-

A phenyl ring that serves as a bridge between the boron moiety and the sulfonyl group

-

An ethylsulfonyl group at the para position of the phenyl ring, introducing electronic effects

The dioxaborolane ring is a five-membered heterocycle containing boron and two oxygen atoms, with the remaining two positions occupied by quaternary carbon atoms bearing methyl groups. This arrangement provides stability to the boron center while maintaining its Lewis acidity and capacity for transmetalation reactions. The phenyl ring adopts a nearly planar conformation, with the ethylsulfonyl group positioned in the para position relative to the boron substituent. This geometric arrangement influences the electronic distribution within the molecule and its subsequent reactivity patterns.

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the structural features and purity of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. While specific spectroscopic data for this exact compound is limited in the provided search results, characteristic spectral patterns can be inferred from structurally similar compounds:

NMR Spectroscopy: In the 1H NMR spectrum, the compound typically shows signals for:

-

Four equivalent methyl groups of the pinacol ester (singlet, approximately δ 1.3-1.4 ppm)

-

Ethyl group protons (quartet for CH2 at approximately δ 3.0-3.2 ppm and triplet for CH3 at approximately δ 1.2-1.3 ppm)

-

Aromatic protons appearing as two doublets in an AA'BB' pattern (approximately δ 7.5-8.0 ppm)

The 13C NMR spectrum would display signals for the methyl carbons of the pinacol ester, the ethyl group carbons, the aromatic carbons, and the quaternary carbons of the dioxaborolane ring. The carbon directly bonded to boron may appear broadened or with reduced intensity due to the quadrupolar nature of boron.

11B NMR spectroscopy would show a characteristic signal for the tetracoordinate boron center, typically appearing around δ 30 ppm.

These spectroscopic features serve as fingerprints for confirming the structure and purity of the compound in synthetic studies and applications.

Synthesis Methods

The synthesis of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be accomplished through several routes, each with distinct advantages depending on the available starting materials and desired scale. The most common approaches involve either the borylation of pre-functionalized aryl halides or the functionalization of pre-existing arylboronic esters. These synthetic pathways exemplify the versatility of transition metal-catalyzed reactions in creating functionalized organoboron compounds.

Palladium-Catalyzed Borylation

One of the most straightforward routes to synthesize 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the palladium-catalyzed borylation of 4-(ethylsulfonyl)bromobenzene or the corresponding iodide. This approach utilizes bis(pinacolato)diboron (B2pin2) as the boron source and typically employs a palladium catalyst with appropriate ligands. The reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the diboron reagent and reductive elimination to form the desired product.

A general procedure based on similar compounds would involve:

-

Combining 4-(ethylsulfonyl)bromobenzene (1 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (3 equiv), and PdCl2(dppf) (3-5 mol%) in anhydrous dioxane

-

Heating the mixture under inert atmosphere at 80-100°C for 12-24 hours

-

Aqueous workup and purification by column chromatography

This methodology generally provides good to excellent yields and has been successfully applied to a wide range of functionalized aryl halides, including those bearing sulfonyl groups.

Direct Borylation via C-H Activation

An alternative approach involves the direct C-H borylation of ethylphenyl sulfone using iridium catalysis. This method is particularly attractive as it eliminates the need for pre-functionalized aryl halides and can offer improved atom economy. The regioselectivity of this approach is typically governed by steric factors, favoring borylation at the least hindered position, which in the case of ethylphenyl sulfone would be the para position.

A representative procedure might involve:

-

Combining ethylphenyl sulfone (1 equiv), bis(pinacolato)diboron (1.5 equiv), [Ir(COD)OMe]2 (1-3 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3-6 mol%) in anhydrous THF

-

Heating the mixture at 80°C for 24-48 hours under an inert atmosphere

-

Purification by column chromatography

The direct C-H borylation approach, while elegant, may require optimization for substrates containing directing or deactivating groups like the ethylsulfonyl moiety.

| Synthetic Method | Starting Materials | Catalysts/Reagents | Typical Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Palladium-Catalyzed Borylation | 4-(Ethylsulfonyl)bromobenzene, B2pin2 | PdCl2(dppf), KOAc | 80-100°C, 12-24h, Dioxane | Well-established, High yields | Requires pre-functionalized aryl halides |

| Direct C-H Borylation | Ethylphenyl sulfone, B2pin2 | [Ir(COD)OMe]2, dtbpy | 80°C, 24-48h, THF | Atom economical, Fewer steps | Regioselectivity challenges, Lower yields with deactivating groups |

| Sulfonylation of Arylboronic Esters | 4-Pinacol boronic ester, Ethylsulfonyl chloride | Cu or Pd catalysts | Variable conditions | Useful when aryl halides unavailable | Compatibility issues with boronic ester |

Each of these synthetic approaches offers distinct advantages and may be selected based on the specific requirements of the synthesis, including scale, available starting materials, and desired purity of the final product.

Applications in Organic Synthesis

2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures. Its primary application lies in transition metal-catalyzed cross-coupling reactions, where it functions as a nucleophilic partner. The combination of the boronic ester functionality and the ethylsulfonyl group creates a reagent with unique reactivity and compatibility profiles, making it valuable in diverse synthetic contexts.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between aryl halides or pseudohalides and the arylboronic ester. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, resulting in the transfer of the 4-(ethylsulfonyl)phenyl group to the coupling partner.

The general reaction scheme can be represented as:

Ar-X + 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane → Ar-C6H4-SO2Et + X-B(pinacol)

Where Ar-X represents an aryl halide or pseudohalide.

Typical reaction conditions involve:

-

A palladium catalyst such as Pd(dppf)Cl2, Pd(PPh3)4, or Pd(OAc)2 with appropriate ligands

-

A base (K2CO3, K3PO4, or Cs2CO3)

-

A solvent system like dioxane/water, THF/water, or DME/water

-

Temperatures ranging from room temperature to 100°C depending on the substrate

Advantages as a Cross-Coupling Partner

2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers several advantages as a cross-coupling partner compared to alternative reagents:

-

Enhanced Stability: The pinacol ester provides greater stability compared to free boronic acids, allowing for easier handling, storage, and purification. This stability is particularly important for substrates containing potentially reactive functional groups like the ethylsulfonyl moiety.

-

Controlled Reactivity: The electron-withdrawing nature of the ethylsulfonyl group modulates the reactivity of the boronic ester, potentially offering selective coupling in complex molecular contexts.

-

Functional Group Introduction: The cross-coupling reaction simultaneously introduces both the aryl group and the ethylsulfonyl functionality, which can serve as a handle for further transformations or as a pharmacophore in medicinal chemistry applications.

-

Compatibility with Diverse Catalytic Systems: The compound demonstrates compatibility with various palladium catalysts and reaction conditions, offering flexibility in synthetic planning.

Functionalization of Medicinal Compounds

The ethylsulfonyl group presents in 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it particularly valuable in medicinal chemistry applications. Aryl sulfonyl groups are common pharmacophores in many bioactive compounds, contributing to target binding through hydrogen bonding and dipole interactions. By employing this reagent in cross-coupling reactions, medicinal chemists can efficiently introduce the 4-(ethylsulfonyl)phenyl moiety into complex molecular scaffolds.

Evidence from related compounds suggests that this reagent has been utilized in the synthesis of potential kinase inhibitors, anti-inflammatory agents, and other bioactive molecules. The ability to introduce both an aryl group and a sulfonyl functionality in a single synthetic step represents a significant advantage in medicinal chemistry, where synthetic efficiency and diversity are paramount.

Structure-Activity Relationships

The structure of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane significantly influences its chemical reactivity and applications. Understanding the relationship between structural variations and the resulting changes in properties provides valuable insights for rational reagent design and application optimization. This section explores how structural modifications affect the compound's behavior in various chemical contexts.

Comparison with Methyl Analogue

A direct structural analogue of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its methyl counterpart, 2-(4-(Methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The difference between these compounds lies in the alkyl chain length of the sulfonyl group—ethyl versus methyl. This subtle structural variation can influence several properties:

-

Lipophilicity: The ethyl derivative exhibits slightly higher lipophilicity compared to the methyl analogue due to the additional methylene group. This difference can affect solubility profiles, chromatographic behavior, and potentially the pharmacokinetic properties of products derived from these reagents.

-

Electronic Effects: While both sulfonyl groups are strongly electron-withdrawing, the inductive effect of the ethyl group may slightly moderate the electron-withdrawing character compared to the methyl group. This subtle electronic difference could influence the reactivity of the boronic ester in cross-coupling reactions.

-

Steric Considerations: The larger ethyl group introduces additional steric bulk, which may affect reaction rates and selectivities in sterically congested environments.

These structural differences, while subtle, can be strategically exploited in specific synthetic applications where fine-tuning of physical or electronic properties is desired.

Positional Isomers and Their Properties

The position of the ethylsulfonyl group relative to the boronic ester functionality significantly impacts the compound's reactivity and applications. While 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a para arrangement, ortho and meta isomers also exist with distinct properties.

| Positional Isomer | Structure | Electronic Effects | Steric Considerations | Typical Applications |

|---|---|---|---|---|

| Para (4-position) | B-C6H4-SO2Et | Electron-withdrawing effects transmitted through resonance and induction | Minimal steric interaction between functional groups | General cross-coupling applications, pharmaceutical intermediates |

| Meta (3-position) | B-C6H4(3-SO2Et) | Electron-withdrawing primarily through inductive effects | Moderate steric hindrance | Specialized coupling where electronic tuning is critical |

| Ortho (2-position) | B-C6H4(2-SO2Et) | Strong electronic and potential coordinative effects | Significant steric clash, potential for intramolecular coordination | Directed transformations, specialized couplings |

The para-substituted isomer (2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically exhibits the most predictable reactivity due to the maximal separation between the two functional groups, minimizing both electronic interference and steric complications. In contrast, the ortho isomer may display unique reactivity patterns due to potential intramolecular coordination between the sulfonyl oxygen and the boron center.

Electronic and Steric Effects on Reactivity

The reactivity of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various transformations is governed by both electronic and steric factors:

Current Research and Future Directions

The utility of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane continues to evolve as researchers explore new applications and synthetic methodologies. Current research focuses on expanding the scope of reactions involving this compound, developing more efficient synthetic routes, and exploring novel applications in medicinal chemistry and materials science.

Advances in Cross-Coupling Methodologies

Recent research has focused on developing improved catalytic systems for cross-coupling reactions involving functionalized boronic esters like 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These advancements aim to overcome limitations such as:

-

Catalyst Loading Reduction: Developing more active catalysts that enable efficient coupling at lower palladium loadings, addressing cost and sustainability concerns. Studies have demonstrated successful coupling reactions using as little as 1-2 mol% of palladium catalysts with appropriate ligand systems.

-

Expanded Substrate Scope: Exploring coupling reactions with challenging electrophiles, including sterically hindered aryl halides, heteroaryl halides, and C(sp3) electrophiles. The unique electronic properties of the ethylsulfonyl-substituted boronic ester may offer advantages in certain challenging coupling scenarios.

-

Greener Reaction Conditions: Developing more environmentally friendly protocols using water as a co-solvent, room temperature conditions, or reducing the amount of organic solvent required. The enhanced stability of the pinacol boronic ester makes it compatible with aqueous reaction media, facilitating the development of greener methodologies.

These advancements in cross-coupling methodologies continue to expand the synthetic utility of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various applications.

Applications in Medicinal Chemistry

The 4-(ethylsulfonyl)phenyl moiety has gained attention in medicinal chemistry as a pharmacophore in various bioactive compounds. Recent research suggests several potential applications of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in drug discovery efforts:

-

Kinase Inhibitor Development: The ethylsulfonyl group can serve as a hydrogen bond acceptor and participate in dipole interactions with protein targets. This functionality has been incorporated into several kinase inhibitor scaffolds, where 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a convenient reagent for introducing this moiety.

-

Anti-inflammatory Agents: Aryl sulfonyl compounds have demonstrated anti-inflammatory properties in various biological systems. The strategic incorporation of the 4-(ethylsulfonyl)phenyl group into relevant scaffolds can be achieved using cross-coupling reactions with 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Structure-Activity Relationship Studies: The availability of both methyl and ethyl sulfonyl variants of the boronic ester enables systematic structure-activity relationship studies to optimize pharmacological properties in drug discovery programs.

These medicinal chemistry applications highlight the importance of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a valuable building block in pharmaceutical research.

Future Research Opportunities

Several promising research directions could further expand the utility of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

-

Photocatalytic Transformations: Exploring the compatibility of this compound with emerging photocatalytic methodologies, potentially enabling novel transformations under mild conditions. The electronic properties of the ethylsulfonyl group may influence the reactivity in photocatalytic processes in unique ways.

-

Flow Chemistry Applications: Developing continuous flow protocols for both the synthesis of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its subsequent transformations, potentially improving efficiency and scalability.

-

Directed C-H Functionalization: Investigating the potential of the sulfonyl group to act as a directing group in C-H functionalization reactions, which could enable selective functionalization of complex molecules.

-

Materials Science Applications: Exploring the utility of precisely functionalized arenes in materials science, where the ethylsulfonyl group could contribute unique electronic or physical properties to polymers, liquid crystals, or other functional materials.

These research opportunities represent promising avenues for expanding the synthetic utility and applications of 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the coming years.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume